molecular formula C19H13N5S B5618036 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-METHYL-6-PHENYLPYRIMIDINE-5-CARBONITRILE

2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-METHYL-6-PHENYLPYRIMIDINE-5-CARBONITRILE

Cat. No.: B5618036
M. Wt: 343.4 g/mol
InChI Key: KMDOWHJWPJREHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-METHYL-6-PHENYLPYRIMIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzothiazole moiety fused with a pyrimidine ring, making it a compound of interest in various fields of scientific research due to its potential biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-METHYL-6-PHENYLPYRIMIDINE-5-CARBONITRILE typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzothiazole with appropriate aldehydes or ketones, followed by cyclization reactions . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-METHYL-6-PHENYLPYRIMIDINE-5-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Dess-Martin periodinane, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Piperidine, scandium triflate.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-METHYL-6-PHENYLPYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of DNA synthesis or disruption of cellular processes .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylamino)-4-methyl-6-phenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5S/c1-12-14(11-20)17(13-7-3-2-4-8-13)23-18(21-12)24-19-22-15-9-5-6-10-16(15)25-19/h2-10H,1H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDOWHJWPJREHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NC2=NC3=CC=CC=C3S2)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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